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Compound of Interest

Compound Name: 2-Ethylbenzofuran-6-amine

Cat. No.: B2405383

This guide provides a detailed technical overview of the predicted spectroscopic data for 2-
Ethylbenzofuran-6-amine, a molecule of interest in medicinal chemistry and materials
science. As experimental data for this specific compound is not readily available in public
databases, this document serves as a comprehensive, theory-backed reference for
researchers, scientists, and drug development professionals. The predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are derived from the
analysis of its constituent chemical moieties—the 2-ethylbenzofuran core and the 6-amino
substituent—supported by established principles of spectroscopy and data from analogous
structures.

Introduction: The Structural Rationale

2-Ethylbenzofuran-6-amine combines the heterocyclic benzofuran scaffold with an ethyl
group at the 2-position and an amino group at the 6-position. The benzofuran moiety is a
privileged structure in numerous biologically active compounds. The strategic placement of the
ethyl and amino groups is expected to modulate the electronic properties and biological activity
of the core structure. Accurate spectroscopic data is paramount for the unambiguous
identification and characterization of this molecule in any synthetic or analytical workflow. This
guide aims to provide a robust, predictive dataset to facilitate such endeavors.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 2-Ethylbenzofuran-6-amine.
These predictions are based on the known spectral characteristics of 2-ethylbenzofuran,

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2405383?utm_src=pdf-interest
https://www.benchchem.com/product/b2405383?utm_src=pdf-body
https://www.benchchem.com/product/b2405383?utm_src=pdf-body
https://www.benchchem.com/product/b2405383?utm_src=pdf-body
https://www.benchchem.com/product/b2405383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2405383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

aniline, and related substituted benzofurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The predicted *H and 3C NMR spectra are based on the principle of
substituent effects on aromatic systems. The electron-donating amino group at the 6-position is
expected to significantly influence the chemical shifts of the aromatic protons and carbons,
particularly those at the ortho and para positions relative to it.

Predicted *H NMR Spectral Data (500 MHz, CDCIs)

Predicted
Chemical Shift L . . Coupling
Multiplicity Integration Assignment
(6, ppm) Constants (J,
Hz)
~7.30 d 1H H-4 J=85Hz
~6.85 d 1H H-7 J=20Hz
~6.70 dd 1H H-5 J=8.5,20Hz
~6.35 S 1H H-3
~3.70 (broad) S 2H -NH:z
~2.75 q 2H -CH2-CHs J=7.5Hz
~1.30 t 3H -CH2-CHs J=7.5Hz

Predicted 13C NMR Spectral Data (125 MHz, CDCIs)
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Chemical Shift (6, ppm) Assignment
~160.0 C-2
~155.5 C-7a
~145.0 C-6
~122.0 C-3a
~120.0 C-4
~114.0 C-5
~111.5 C-7
~101.0 C-3
~22.0 -CH2-CHs
~12.0 -CHz2-CHs

Infrared (IR) Spectroscopy

The predicted IR spectrum of 2-Ethylbenzofuran-6-amine will exhibit characteristic absorption
bands corresponding to its key functional groups. The analysis is based on typical frequencies
for aromatic amines and substituted benzofurans.[1][2]

Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
) N-H asymmetric and
3450 - 3350 Medium _ _
symmetric stretching
3050 - 3000 Medium Aromatic C-H stretching
] Aliphatic C-H stretching (ethyl
2970 - 2850 Medium
group)
N-H bending (scissoring) and
1620 - 1600 Strong ]
C=C stretching
1580 - 1450 Strong Aromatic C=C stretching
1335 - 1250 Strong Aromatic C-N stretching
~1100 Strong C-O-C stretching (benzofuran)
Aromatic C-H out-of-plane
900 - 675 Strong

bending

Mass Spectrometry (MS)

The predicted electron ionization (El) mass spectrum of 2-Ethylbenzofuran-6-amine is

expected to show a prominent molecular ion peak and characteristic fragmentation patterns

arising from both the ethylbenzofuran and aniline moieties.

Predicted Mass Spectrometry Data (El)

miz Predicted Identity

161 [M]* (Molecular lon)

146 [M - CHs]* (Loss of a methyl radical)

132 [M - CzHs]* (Loss of an ethyl radical)

117 [M - C2Hs - NH]* or [M - CHs - HCNJ*
91 Tropylium ion or other C7H7* isomers
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The molecular ion at m/z 161 is expected to be of significant intensity. The base peak is likely
to be the fragment resulting from the loss of a methyl radical (m/z 146) via benzylic cleavage,
which is a common fragmentation pathway for ethyl-substituted aromatic systems.

Experimental Methodologies: A Self-Validating
Approach

To experimentally verify the predicted data, the following protocols are recommended. These
methods are designed to be robust and provide high-quality, reproducible data.

NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of 2-Ethylbenzofuran-6-amine in approximately 0.7
mL of deuterated chloroform (CDCIs). The use of a high-purity solvent is crucial to avoid
extraneous signals.

e Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a
broadband probe.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 2
seconds.

o To confirm the presence of the amine protons, a D20 exchange experiment can be
performed. Add a drop of D20 to the NMR tube, shake, and re-acquire the spectrum. The -
NH: signal should disappear or significantly diminish.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2
seconds.
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o For unambiguous assignment of quaternary carbons and CH/CH2/CHs groups, an
Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer
(DEPT) experiment is recommended.

Data Acquisition (500 MHz Spectrometer)

Sample Preparation 3C NMR DEPT/APT
Acquisition (optional)
Weigh 5-10 mg Dissolve in Transfer to Y A
of Sample 0.7 mL CDCls NMR Tube \

1H NMR
Acquisition

D20 Exchange
(optional)
Data Processing & Analysis

\1 . Phase & Baseline Peak Integration
@( Correction ' ' & Chemical ShmAssignment)

Instrument Setup Sample Analysis Data Output

Clean ATR Record Background Apply Sample Record Sample Generate Absorbance/
Crystal Spectrum to Crystal Spectrum Transmittance Spectrum

Sample Introduction Mass Spectrometry Data Analysis

GC Iniection Electron lonization Quadrupole Detection\ (Generate Mass Identify Molecular lon
) (70 eVv) Mass Analysis ) Spectrum & Fragmentation Pattern
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Ethylbenzofuran-6-
amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2405383#spectroscopic-data-of-2-ethylbenzofuran-6-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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